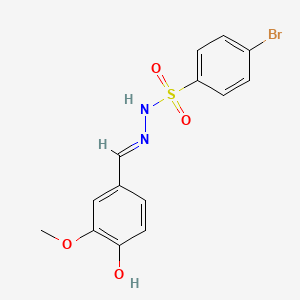![molecular formula C24H25NO4 B5981677 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5981677.png)
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxyphenyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with benzyl chloride to form 3-methoxyphenylmethyl ether. This intermediate is then reacted with 4-aminobenzamide in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, and automated systems ensure precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[(3-hydroxyphenoxy)methyl]-N-[2-(2-hydroxyphenyl)ethyl]benzamide.
Reduction: Formation of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzylamine.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The methoxyphenyl groups can enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-hydroxyphenoxy)methyl]-N-[2-(2-hydroxyphenyl)ethyl]benzamide
- 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-chlorophenyl)ethyl]benzamide
- 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methylphenyl)ethyl]benzamide
Uniqueness
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-27-21-7-5-8-22(16-21)29-17-18-10-12-20(13-11-18)24(26)25-15-14-19-6-3-4-9-23(19)28-2/h3-13,16H,14-15,17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZOFZCYMMZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5981599.png)
![ethyl 4,6-dimethyl-3-(propionylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5981601.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5981625.png)
![(3,4-dimethoxyphenyl)[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5981639.png)
![ethyl 5-(4-bromobenzylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5981643.png)
![7-(cyclohexylmethyl)-2-[3-(1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5981645.png)
![1-cyclohexyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5981647.png)
![1-dibenzo[b,d]furan-2-yl-2-propanamine](/img/structure/B5981661.png)
![cyclopropyl-[4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B5981685.png)
![N-[2-[(5-acetylthiophen-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5981695.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5981700.png)
methanone](/img/structure/B5981702.png)

![4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol](/img/structure/B5981709.png)
